molecular formula C13H14ClNO2 B3017103 (3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride CAS No. 499794-71-7

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride

Cat. No.: B3017103
CAS No.: 499794-71-7
M. Wt: 251.71
InChI Key: FBQWTBUFZZBNNV-UTONKHPSSA-N
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Description

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride is a chiral amino acid derivative with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Functional Group Introduction: Introduction of the amino group at the 3-position of the naphthalene ring.

    Chirality Induction: Ensuring the (3R) configuration through chiral catalysts or chiral starting materials.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Using large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing crystallization, chromatography, or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride: The enantiomer of the compound with different chiral configuration.

    3-amino-3-phenylpropanoic acid;hydrochloride: A similar compound with a phenyl ring instead of a naphthalene ring.

    3-amino-3-indolylpropanoic acid;hydrochloride: A compound with an indole ring.

Uniqueness

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride is unique due to its specific chiral configuration and the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQWTBUFZZBNNV-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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